molecular formula C21H27NO5 B4817904 dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4817904
M. Wt: 373.4 g/mol
InChI Key: BNHJOCBRWBCQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as PPAP, is a compound that has gained attention in recent years due to its potential applications in scientific research. PPAP is a synthetic derivative of a natural compound found in the plant Mitragyna speciosa, also known as kratom.

Scientific Research Applications

Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Parkinson's and Alzheimer's. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cognitive enhancer and may improve memory and learning.

Mechanism of Action

Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase mitochondrial function and ATP production. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have anti-inflammatory effects and may reduce oxidative stress.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a variety of conditions. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. For example, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is not water-soluble, which may limit its use in certain types of experiments. Additionally, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several potential future directions for research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate-based therapeutics for neurodegenerative diseases. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have potential applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on neurotransmitter systems. Finally, there is a need for more in vivo studies to determine the safety and efficacy of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in living organisms.
Conclusion:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential applications in scientific research. Its neuroprotective and cognitive-enhancing effects make it an attractive target for further study. While there are some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments, its relative ease of synthesis and stability make it a promising research tool. Future research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may lead to the development of new therapeutics for neurodegenerative diseases and other neurological disorders.

properties

IUPAC Name

dimethyl 4-(4-propoxyphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-5-11-22-13-17(20(23)25-3)19(18(14-22)21(24)26-4)15-7-9-16(10-8-15)27-12-6-2/h7-10,13-14,19H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHJOCBRWBCQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OCCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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